Bienvenue dans la boutique en ligne BenchChem!

Vecabrutinib

BTK inhibitor C481S mutation ibrutinib resistance

Procure Vecabrutinib for research on BTK C481S-mediated resistance. This noncovalent inhibitor retains full potency against the C481S mutant (IC50 = 1.1 nM), unlike covalent inhibitors that lose >100-fold activity. Ideal for in vitro/in vivo studies, assay development, and combination screening. Offers superior oral bioavailability (F ≥ 40%, T1/2 = 5-6h) for reliable in vivo target engagement. Balanced BTK/ITK inhibition enables unique immune-microenvironment investigations.

Molecular Formula C22H24ClF4N7O2
Molecular Weight 529.9 g/mol
CAS No. 1510829-06-7
Cat. No. B611652
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameVecabrutinib
CAS1510829-06-7
SynonymsSNS-062;  SNS 062;  SNS062;  FP182;  FP 182;  FP-182;  BSK-4841;  BSK4841;  BSK 4841;  BIIB-062;  BIIB062;  BIIB 062;  Vecabrutinib.
Molecular FormulaC22H24ClF4N7O2
Molecular Weight529.9 g/mol
Structural Identifiers
SMILESC1CC(C(=O)N(C1)C2CN(CCC2C(=O)N)C3=NC=NC(=C3F)N)NC4=CC(=CC(=C4)C(F)(F)F)Cl
InChIInChI=1S/C22H24ClF4N7O2/c23-12-6-11(22(25,26)27)7-13(8-12)32-15-2-1-4-34(21(15)36)16-9-33(5-3-14(16)19(29)35)20-17(24)18(28)30-10-31-20/h6-8,10,14-16,32H,1-5,9H2,(H2,29,35)(H2,28,30,31)/t14-,15+,16-/m0/s1
InChIKeyQLRRJMOBVVGXEJ-XHSDSOJGSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Vecabrutinib (SNS-062) – Noncovalent BTK/ITK Inhibitor for BTK C481-Mutant B-Cell Malignancies


Vecabrutinib (SNS-062, BIIB-062) is a potent, selective, noncovalent (reversible) inhibitor of Bruton's tyrosine kinase (BTK) and interleukin-2-inducible T-cell kinase (ITK), with a Kd of 0.3 nM for BTK and 2.2 nM for ITK . Its defining characteristic is the retention of full inhibitory activity against the common BTK C481S mutant, a key driver of acquired resistance to covalent BTK inhibitors like ibrutinib and acalabrutinib [1]. It was originally developed by Sunesis Pharmaceuticals and Biogen and evaluated in a Phase 1b/2 clinical trial (NCT03037645) for relapsed/refractory B-cell malignancies [2].

Why Vecabrutinib Cannot Be Substituted with Ibrutinib or Other Covalent BTK Inhibitors in Resistant Settings


Vecabrutinib's noncovalent binding mode to BTK confers a critical functional distinction: it does not require interaction with the C481 residue for inhibitory activity . This is in stark contrast to covalent BTK inhibitors like ibrutinib and acalabrutinib, which form an irreversible bond with C481 and are rendered largely ineffective by the C481S or C481R mutations that emerge in ~80% of patients who relapse on these agents [1]. Therefore, substituting vecabrutinib with ibrutinib or acalabrutinib in a patient or model system harboring a C481 mutation would result in therapeutic failure, as the latter drugs lose potency by >100-fold against the mutant enzyme [2]. The quantitative evidence below demonstrates exactly where this differentiation is verifiable and how it translates to experimental and clinical selection.

Vecabrutinib: Direct Comparative Quantitative Evidence for Scientific and Procurement Decisions


Sustained Potency Against the Ibrutinib-Resistant BTK C481S Mutant

Vecabrutinib retains full inhibitory activity against the BTK C481S mutant, the most common resistance mutation to covalent BTK inhibitors. In a direct recombinant kinase assay, vecabrutinib's IC50 against C481S BTK was 1.1 nM, demonstrating superior potency to the comparator ibrutinib, which loses >100-fold activity against this mutant . This is further corroborated by cellular assays where vecabrutinib inhibited phospho-BTK (pBTK) with comparable IC50 values for wild-type (WT) BTK (2.9 nM) and C481S BTK (4.4 nM) .

BTK inhibitor C481S mutation ibrutinib resistance

Superior Selectivity Profile Over Related Kinases (ITK and TEC)

Vecabrutinib demonstrates a favorable selectivity profile against key off-target kinases compared to other reversible BTK inhibitors. In a comparative biochemical selectivity panel, vecabrutinib inhibited ITK with an IC50 of 14 nM (5-fold selectivity over BTK WT) and TEC with an IC50 of 14 nM (5-fold selectivity). In contrast, the reversible BTK inhibitor pirtobrutinib showed >3,500-fold selectivity for BTK over ITK (IC50 > 10,000 nM) but only 869-fold over TEC [1]. This indicates vecabrutinib has a balanced, moderate selectivity profile that may modulate T-cell signaling differently than more highly selective agents.

Kinase selectivity ITK TEC

Improved Oral Bioavailability and Pharmacokinetic Profile Over Ibrutinib

Vecabrutinib exhibits superior oral pharmacokinetic properties compared to ibrutinib. In preclinical species, vecabrutinib demonstrated good oral bioavailability (F ≥ 40% in rats and dogs) and a terminal half-life of 5 to 6 hours . A Phase 1a study in healthy volunteers directly reported improved pharmacokinetics over ibrutinib, which is known for its short half-life and high inter-patient variability [1]. This supports the twice-daily (BID) dosing regimen used in clinical trials.

Pharmacokinetics Bioavailability Half-life

Clinical Activity and Safety Profile in BTKi-Resistant Patients

In a Phase 1b/2 trial (NCT03037645) enrolling 27 patients with relapsed/refractory B-cell malignancies who had failed prior covalent BTK inhibitor therapy, vecabrutinib demonstrated a favorable safety profile and evidence of clinical activity. At screening, 48% (12/25) of patients harbored a BTK C481 mutation [1]. In the 50 mg BID cohort, vecabrutinib was well tolerated, and among four CLL patients with stable disease, three had the BTK C481S mutation and remained on treatment for 72 to >196 days [2]. While overall efficacy was limited, the safety and tolerability were superior to that typically observed with ibrutinib, with no Grade 3 adverse events in the initial cohorts [3].

Clinical trial relapsed/refractory CLL BTK C481S

Vecabrutinib: Optimal Research and Industrial Application Scenarios Based on Verified Quantitative Evidence


Research on Covalent BTK Inhibitor Resistance Mechanisms

Vecabrutinib is the preferred tool compound for in vitro and in vivo studies of BTK C481S-mediated resistance. Its retained potency against the C481S mutant (IC50 = 1.1 nM in recombinant kinase assays, cellular IC50 = 4.4 nM) makes it an ideal probe for investigating the molecular consequences of this mutation and for screening combination therapies intended to overcome resistance . Using ibrutinib in such models would be inappropriate due to its >100-fold loss of potency.

Immunomodulatory Studies Involving T-Cell Kinase (ITK) Modulation

Vecabrutinib's balanced inhibition of both BTK (Kd = 0.3 nM) and ITK (IC50 = 24 nM, 5-fold selectivity) provides a unique tool for researchers studying the interplay between B-cell receptor signaling and T-cell function. Unlike highly selective BTK inhibitors like pirtobrutinib (which shows >3,500-fold selectivity over ITK), vecabrutinib allows for investigation of dual BTK/ITK inhibition on immune responses and tumor microenvironment interactions [1].

Preclinical In Vivo Efficacy and Pharmacokinetic/Pharmacodynamic Studies

For in vivo studies requiring reliable oral exposure, vecabrutinib's improved pharmacokinetic profile (F ≥ 40% in rodents, T1/2 = 5-6 hours) offers significant advantages over ibrutinib, which has lower and more variable bioavailability . This makes vecabrutinib a more suitable candidate for preclinical proof-of-concept studies in animal models of B-cell malignancies, particularly those designed to assess target engagement and tumor growth inhibition with defined exposure-response relationships.

Development and Validation of Noncovalent BTK Inhibitor Assays

Vecabrutinib serves as a well-characterized reference standard for developing and validating biochemical and cellular assays for noncovalent BTK inhibitors. Its well-defined potency (IC50 range 1.9-4.6 nM for WT BTK, 1.1-4.4 nM for C481S BTK across various assay formats) and established selectivity profile against a panel of 234 kinases provide a reliable benchmark for screening and characterizing new chemical entities in drug discovery programs [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

23 linked technical documents
Explore Hub


Quote Request

Request a Quote for Vecabrutinib

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.